N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride
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Overview
Description
N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride is a chemical compound with a complex structure that includes an amide group, an ethoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethoxy-3-methoxybenzoic acid with N-(2-dimethylaminoethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting amide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or aromatic compounds.
Scientific Research Applications
N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Bis 2-(N,N-dimethylamino)ethyl ether
Uniqueness
N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain targets.
Properties
CAS No. |
23966-72-5 |
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Molecular Formula |
C14H23ClN2O3 |
Molecular Weight |
302.80 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethoxy-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-5-19-13-11(7-6-8-12(13)18-4)14(17)15-9-10-16(2)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H |
InChI Key |
FNGMVWZRLGRXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NCCN(C)C.Cl |
Origin of Product |
United States |
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